molecular formula C19H44NO6P B12095612 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)

1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)

Cat. No.: B12095612
M. Wt: 413.5 g/mol
InChI Key: SYLRGFVSCWCOJC-UHFFFAOYSA-O
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Description

1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA), a type of lysophospholipid. It is composed of glycerol 3-phosphate, fatty acids, and phosphates. This compound is mainly produced in plants and plays a significant role in various biological processes, including cell signaling, migration, growth, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves the esterification of glycerol 3-phosphate with hexadecanol. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of high-quality 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) .

Chemical Reactions Analysis

Types of Reactions

1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Similar structure with an octadecyl group instead of a hexadecyl group.

    1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Contains an acetyl group at the sn-2 position.

    1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt): Features a cyclic phosphate group.

Uniqueness

1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the sn-2 position. This structural configuration allows it to interact with specific receptors and participate in distinct biological processes, making it valuable for targeted research applications .

Properties

IUPAC Name

azanium;1-hexadecoxy-3-phosphonooxypropan-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRGFVSCWCOJC-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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